methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in the field of organic chemistryThe presence of the difluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of the compound, making it a valuable candidate for research and development in medicinal and agricultural chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and protein labeling.
Medicine: Its potential therapeutic properties are being explored in drug discovery and development, particularly in the design of new pharmaceuticals with enhanced efficacy and stability.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and proteins, modulating their activity and stability. This interaction can lead to the inhibition or activation of specific biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated imidazole derivatives and fluorinated heterocycles. These compounds share some chemical properties but may differ in their biological activity and stability.
Uniqueness
Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate is unique due to its specific structure and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .
Properties
Molecular Formula |
C7H8F2N2O2 |
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Molecular Weight |
190.15 g/mol |
IUPAC Name |
methyl 3-(difluoromethyl)-2-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-10-3-5(6(12)13-2)11(4)7(8)9/h3,7H,1-2H3 |
InChI Key |
ZJAQANCGKINWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C(F)F)C(=O)OC |
Origin of Product |
United States |
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